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Compound of Interest

Compound Name: Tnik-IN-2

Cat. No.: B12429284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of NCB-0846, a

potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). Due to the lack of publicly

available information for a compound named "Tnik-IN-2," this report focuses on the well-

characterized inhibitor NCB-0846 as a representative example for understanding the selectivity

of small molecules targeting TNIK.

Introduction to TNIK and NCB-0846
TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase that plays a crucial role

in various cellular processes, most notably as a key regulator in the canonical Wnt signaling

pathway.[1][2] By phosphorylating T-cell factor 4 (TCF4), TNIK enhances the transcriptional

activity of the β-catenin/TCF4 complex, which is critical for cell proliferation and is often

dysregulated in various cancers, particularly colorectal cancer.[1]

NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TNIK.[3] It has been

shown to exhibit anti-tumor and anti-cancer stem cell (CSC) activities by suppressing the Wnt

signaling pathway.[1][3] Understanding the selectivity of such inhibitors is paramount in drug

development to anticipate potential off-target effects and to delineate the specific biological

consequences of inhibiting the primary target.
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NCB-0846 was developed as a potent inhibitor of TNIK with an in vitro half-maximal inhibitory

concentration (IC50) of 21 nM.[1] Its selectivity has been assessed against a panel of other

kinases, revealing a profile of a selective inhibitor with some off-target activities at higher

concentrations.

On-Target Activity
Kinase IC50 (nM)

TNIK 21[1]

Off-Target Activity
The selectivity of NCB-0846 was profiled against a panel of 46 human protein kinases. The

primary off-target kinases identified are listed below, showing significant inhibition at a

concentration of 100 nM.[1][4][5][6]

Kinase % Inhibition @ 100 nM

FLT3 (Fms-like tyrosine kinase 3) >80[1][4][5]

JAK3 (Janus kinase 3) >80[1][4][5]

PDGFRα (Platelet-derived growth factor

receptor alpha)
>80[1][4][5]

TRKA (Tropomyosin receptor kinase A) >80[1][4][5]

CDK2/CycA2 (Cyclin-dependent kinase 2/Cyclin

A2)
>80[1][4][5]

HGK (HPK/GCK-like kinase; also known as

MAP4K4)
>80[1][4][5]

Note: Specific IC50 values for the off-target kinases are not publicly available in the reviewed

literature. The data is presented as the percentage of inhibition at a fixed concentration.
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The following sections detail the methodologies for key experiments used to determine the

selectivity profile of a kinase inhibitor like NCB-0846.

In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the potency of an inhibitor against a specific

kinase.

Objective: To measure the IC50 value of an inhibitor against TNIK.

Materials:

Recombinant active TNIK enzyme

Myelin Basic Protein (MBP) as a substrate

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM

MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

ATP solution

γ-³³P-ATP

Kinase inhibitor stock solution (e.g., NCB-0846 in DMSO)

P81 phosphocellulose paper

1% Phosphoric acid solution

Scintillation counter

Procedure:

Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing

the Kinase Assay Buffer, the substrate (MBP), and the recombinant TNIK enzyme at their

final desired concentrations.

Prepare Inhibitor Dilutions: Perform a serial dilution of the kinase inhibitor (NCB-0846) in the

Kinase Assay Buffer to create a range of concentrations to be tested. Also, prepare a vehicle
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control (DMSO) and a no-inhibitor control.

Initiate Kinase Reaction:

Add the diluted inhibitor or vehicle to the wells of a 96-well plate.

Add the kinase reaction mixture to each well.

Initiate the reaction by adding a mixture of ATP and γ-³³P-ATP to each well.

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 15-30

minutes), ensuring the reaction is in the linear range.

Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture

from each well onto a P81 phosphocellulose paper strip.

Washing: Wash the P81 paper strips multiple times with 1% phosphoric acid to remove

unincorporated γ-³³P-ATP.

Quantification: Air-dry the P81 paper strips and measure the incorporated radioactivity using

a scintillation counter.

Data Analysis:

Calculate the percentage of kinase activity for each inhibitor concentration relative to the

no-inhibitor control.

Plot the percentage of activity against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Kinase Selectivity Profiling
Objective: To determine the selectivity of an inhibitor against a broad panel of kinases.

Methodology:
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Kinase selectivity profiling is typically performed by specialized vendors using high-throughput

screening platforms. The general workflow involves:

Assay Format: A variety of assay formats can be used, including radiometric assays (as

described above), luminescence-based assays (e.g., ADP-Glo™), or fluorescence-based

assays.

Kinase Panel: The inhibitor is tested against a large panel of purified, active protein kinases,

often representing a significant portion of the human kinome.

Inhibitor Concentration: The inhibitor is typically tested at one or two fixed concentrations

(e.g., 100 nM and 1 µM) in the primary screen to identify potential off-target hits.

Data Reporting: The results are usually reported as the percentage of remaining kinase

activity in the presence of the inhibitor compared to a vehicle control.

Follow-up IC50 Determination: For kinases that show significant inhibition in the primary

screen, full dose-response curves are generated to determine the precise IC50 values.

Visualizations
TNIK in the Canonical Wnt Signaling Pathway
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Caption: TNIK's role in the canonical Wnt signaling pathway.
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Caption: Workflow for kinase inhibitor selectivity profiling.
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Conclusion
NCB-0846 is a potent inhibitor of TNIK, a key regulator of the Wnt signaling pathway. While it

demonstrates high affinity for its primary target, it also exhibits inhibitory activity against a small

number of other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK, at

concentrations approximately five-fold higher than its IC50 for TNIK. This selectivity profile is

crucial for interpreting the results of preclinical studies and for anticipating the potential

therapeutic window and side-effect profile in future clinical development. The experimental

protocols and workflows detailed in this guide provide a framework for the rigorous evaluation

of the selectivity of novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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